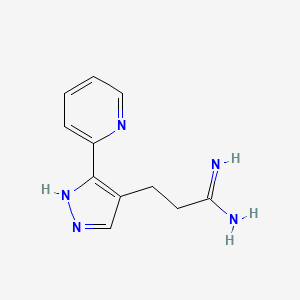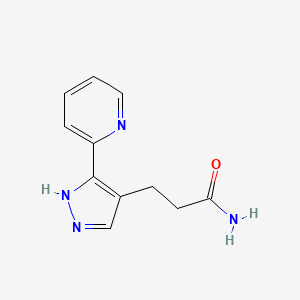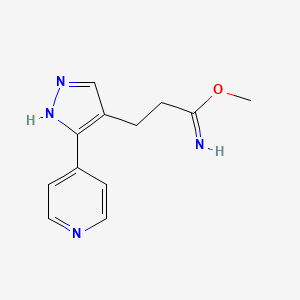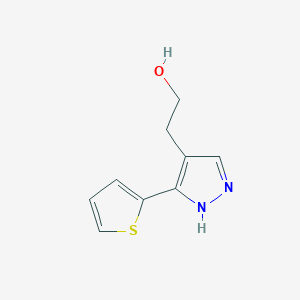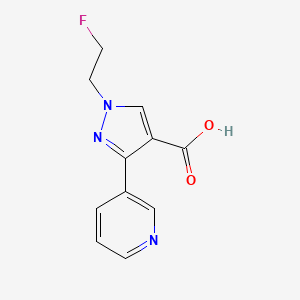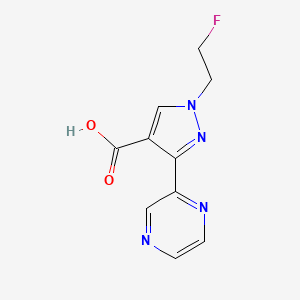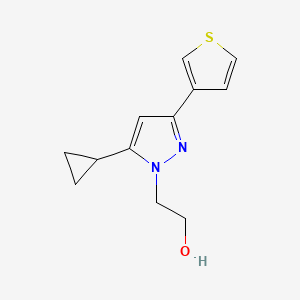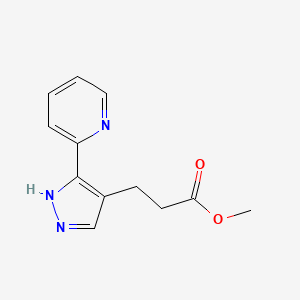![molecular formula C12H17N3O B1482317 (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098026-67-4](/img/structure/B1482317.png)
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Vue d'ensemble
Description
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, also known as CBEIP, is a small molecule compound that has been studied for its potential use in various scientific research applications. CBEIP has been found to act as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of key cellular processes. This compound has been studied for its potential roles in modulating cell signaling pathways, as well as its effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Research has shown that derivatives of imidazo[1,2-b]pyrazole, a core structure in the compound , exhibit significant antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of novel pyrazole derivatives showing higher anticancer activity compared to the reference drug, doxorubicin, and excellent antimicrobial activity. Another study by Prasad (2021) synthesized imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives and evaluated their antibacterial activity, demonstrating their potential in combatting bacterial infections (Hafez, El-Gazzar, & Al-Hussain, 2016) (Prasad, 2021).
Antioxidant Activity
Compounds with the imidazo[1,2-b]pyrazole structure have been identified as potent antioxidants. Bassyouni et al. (2012) synthesized and tested various derivatives for their antioxidant activities. Their findings indicated that certain compounds exhibited high antioxidant properties, which could be beneficial in various medical and industrial applications (Bassyouni et al., 2012).
Molecular Docking Studies and Drug Development
These compounds have also been the subject of molecular docking studies, which are crucial in drug development. Katariya, Vennapu, and Shah (2021) conducted molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines, demonstrating their potential as antimicrobial and anticancer agents. This highlights the importance of these compounds in the field of medicinal chemistry and drug design (Katariya, Vennapu, & Shah, 2021).
Synthetic Chemistry and Functional Materials
In synthetic chemistry, these compounds are used in creating a variety of functional materials. For instance, Ohta, Hayakawa, Nishimura, and Okamoto (1987) explored the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, demonstrating the versatility of these compounds in synthetic pathways. This research contributes to the development of new materials and chemicals (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Propriétés
IUPAC Name |
(6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-6-7-15-12(14)10(8-16)11(13-15)9-4-3-5-9/h6-7,9,16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDUKSWQJJSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



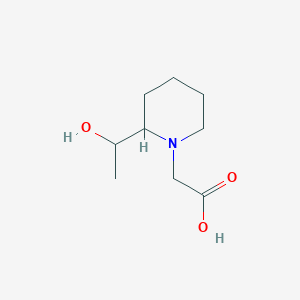
![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)
![(6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482236.png)
